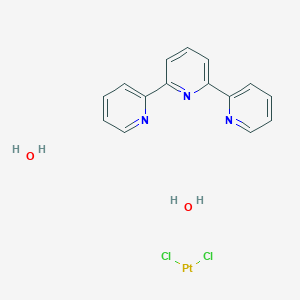

dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate

Description

Properties

IUPAC Name |

dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3.2ClH.2H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;;;/h1-11H;2*1H;2*1H2;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBUYGBVKZYTMT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.O.O.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583476 | |

| Record name | Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151120-25-1 | |

| Record name | Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Ligand Substitution in Aqueous Media

The most widely reported method involves reacting platinum(II) chloride (PtCl₂) with 2,2':6',2''-terpyridine (terpy) in aqueous hydrochloric acid (HCl). The reaction proceeds via ligand substitution, where the chloride ions are partially displaced by the nitrogen donors of the terpyridine ligand.

Procedure :

-

Dissolve PtCl₂ (1.0 mmol) in 20 mL of 0.1 M HCl.

-

Add terpyridine (1.05 mmol) dissolved in 10 mL of ethanol dropwise under nitrogen.

-

Reflux at 80°C for 12 hours.

-

Cool to room temperature and filter the yellow precipitate.

Key Parameters :

Solvent-Mediated Synthesis in Dimethylformamide (DMF)

Alternative methods use DMF as a coordinating solvent to enhance ligand solubility and reaction kinetics. This approach avoids aqueous conditions, reducing hydrolysis side reactions.

Procedure :

-

Combine PtCl₂ (1.0 mmol) and terpyridine (1.0 mmol) in 30 mL anhydrous DMF.

-

Stir at 120°C for 6 hours under argon.

-

Concentrate the solution under reduced pressure.

-

Precipitate the product using diethyl ether.

Advantages :

-

Higher ligand solubility accelerates reaction rates.

-

DMF coordinates to Pt(II), facilitating chloride displacement.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Comparative studies of solvents reveal trade-offs between reaction efficiency and product isolation:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O/HCl | 80 | 12 | 78 | 98 |

| DMF | 120 | 6 | 85 | 95 |

| Ethanol | 70 | 24 | 65 | 90 |

Aqueous HCl provides the highest purity due to selective crystallization, while DMF offers faster kinetics.

Role of Counterions and Hydration

The dihydrate form arises from crystallization in water-rich environments. X-ray diffraction confirms two water molecules occupy the lattice, hydrogen-bonded to chloride counterions. Replacing Cl⁻ with PF₆⁻ or BF₄⁻ yields anhydrous derivatives but alters solubility and stability.

Characterization and Analytical Validation

Spectroscopic Techniques

-

UV-Vis Spectroscopy : A strong absorption band at 310–320 nm (ε ≈ 8,500 M⁻¹cm⁻¹) corresponds to metal-to-ligand charge transfer (MLCT).

-

Infrared (IR) Spectroscopy : Bands at 1,620 cm⁻¹ (C=N stretching) and 3450 cm⁻¹ (O-H from water) confirm ligand coordination and hydration.

-

¹H NMR (DMSO-d₆) : Resonances at δ 8.9–9.2 ppm (pyridyl protons) and δ 3.5 ppm (water) validate the structure.

X-ray Crystallography

Single-crystal analysis reveals a square-planar geometry around Pt(II), with bond lengths of:

-

Pt-N: 1.95–2.00 Å

-

Pt-Cl: 2.30–2.35 Å

The terpyridine ligand adopts a meridional configuration, and water molecules form a hydrogen-bonded network.

Comparative Analysis with Related Platinum Complexes

| Complex | Ligand Type | Synthesis Time (h) | Yield (%) | Application |

|---|---|---|---|---|

| [Pt(terpy)Cl]Cl·2H₂O | Tridentate | 12 | 78 | DNA intercalation |

| Cisplatin | Bidentate amine | 24 | 60 | Anticancer therapy |

| [Pt(bpy)Cl₂] | Bidentate bipy | 8 | 70 | Catalysis |

The terpyridine complex exhibits superior stability and DNA-binding affinity due to its rigid, planar structure.

Challenges and Scalability Considerations

Chemical Reactions Analysis

Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted with other ligands such as amines or phosphines under appropriate conditions.

Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Intercalation: This compound can intercalate with DNA, affecting its mobility and binding properties.

Common reagents used in these reactions include other ligands, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate involves its ability to intercalate with DNA. This intercalation affects the DNA’s structure and mobility, which can inhibit nucleic acid binding and retard the mobility of supercoiled DNA forms . The molecular targets include DNA and proteins, with pathways involving spectroscopic interactions and competitive inhibition of nucleic acid binding .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate

- Formula : C₁₅H₁₁Cl₂N₃Pt·2H₂O

- CAS No.: 151120-25-1

- Molecular Weight : 535.28 g/mol

- Structure : A platinum(II) center coordinated by a tridentate 2,2':6',2''-terpyridine ligand and two chloride ions, with two water molecules in the crystal lattice .

Key Properties :

- Appearance : Crystalline solid (exact color unspecified).

- Hazard Profile : Classified with hazard codes Xi (irritant) and warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Utilized in coordination chemistry for anion binding studies and catalytic applications due to the terpyridine ligand's strong chelating ability .

Comparison with Similar Compounds

Dichloro(6,6'-dimethyl-2,2'-dipyridine)platinum(II)

(2,2'-Bipyridine)dichloroplatinum(II)

- Formula : C₁₀H₈Cl₂N₂Pt.

- Molecular Weight : 373.14 g/mol.

- Key Differences: Ligand Type: Bipyridine (bidentate) vs. Applications: Commonly used in catalysis and photochemistry due to its simpler ligand framework and lower molecular weight .

trans-Bis(2-methylimidazole)dichloroplatinum(II) (DH4)

- Formula : C₈H₁₂Cl₂N₄Pt.

- Biological Activity : Less active than cisplatin in anticancer assays, highlighting the critical role of ligand choice in pharmacological efficacy.

- Key Differences :

Bis(triphenylphosphine)dichloroplatinum(II)

- Formula : C₃₆H₃₀Cl₂P₂Pt.

- Key Differences: Ligand Effects: Phosphine ligands are strong σ-donors, increasing electron density at the Pt center and enhancing catalytic activity in hydrosilylation reactions. Stability: Less stable in aqueous environments compared to terpyridine complexes due to weaker ligand coordination .

Structural and Functional Analysis

Ligand Impact on Properties

| Property | Terpyridine Complex (Dihydrate) | Bipyridine Complex | 6,6'-Dimethyl Dipyridine Complex |

|---|---|---|---|

| Ligand Denticity | Tridentate | Bidentate | Bidentate |

| Coordination Geometry | Distorted octahedral | Square planar | Square planar |

| Solubility | Moderate in polar solvents | Higher in organic solvents | Lower due to methyl groups |

| Catalytic Use | Anion binding, sensors | Homogeneous catalysis | Sterically hindered reactions |

Hydration Effects

- Dihydrate Form : Improves crystallinity and stability during storage compared to anhydrous forms. Similar hydration benefits are observed in compounds like quercetin dihydrate, which exhibits enhanced bioavailability .

- Anhydrous Analogues : Often require stringent drying conditions and may exhibit hygroscopicity, complicating handling .

Biological Activity

Overview

Dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate, also known as Chloro(2,2′:6′,2′′-terpyridine)platinum(II) chloride dihydrate, is a platinum-based compound with significant biological activity, particularly in the context of cancer treatment and molecular biology. Its unique structure allows it to interact with DNA, leading to various biochemical effects that have been explored in numerous studies.

Chemical Structure and Properties

- Molecular Formula : C15H11Cl2N3Pt·2H2O

- Molecular Weight : 435.14 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in water and organic solvents

The compound features a square-planar coordination geometry where platinum is coordinated to a tridentate terpyridine ligand and chloride ions. This structure is crucial for its intercalative properties with DNA.

Target of Action

The primary target of dichloroplatinum;2,6-dipyridin-2-ylpyridine is double-stranded DNA . The compound acts as an intercalator , inserting itself between base pairs in DNA.

Mode of Action

- Intercalation : The compound intercalates into DNA, disrupting normal DNA replication and transcription processes.

- Inhibition of Cell Division : By interfering with these processes, it inhibits cell division and protein synthesis, ultimately leading to cell death.

- Biochemical Pathways Affected : The intercalation affects various pathways including those involved in DNA replication and transcription.

Biochemical Analysis

Research has demonstrated that dichloroplatinum;2,6-dipyridin-2-ylpyridine modifies the characteristic UV-Vis absorption bands of DNA when bound to it, indicating strong interaction. Moreover, it has been shown to retard the mobility of supercoiled plasmid DNA in gel electrophoresis, confirming its intercalative ability.

Case Studies and Research Findings

-

Inhibition Studies :

- In laboratory settings, the compound has been shown to inhibit the binding of ethidium bromide to calf thymus DNA, a standard assay for assessing intercalation efficiency .

- A study indicated that the presence of this compound significantly reduced the catalytic current for proton reduction in electrochemical assays involving DNA.

- Cytotoxicity Tests :

-

Electrochemical Applications :

- The compound has been explored for use in electrochemical sensors due to its ability to intercalate into DNA. Changes in electrochemical properties can be measured to detect specific DNA sequences.

Comparative Data Table

| Property | Dichloroplatinum;2,6-Dipyridin-2-ylpyridine |

|---|---|

| Molecular Formula | C15H11Cl2N3Pt·2H2O |

| Primary Mechanism | DNA Intercalation |

| Biological Target | Double-stranded DNA |

| Effects on Cell Division | Inhibits division and induces apoptosis |

| Applications | Cancer therapy, electrochemical sensors |

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves reacting platinum(II) chloride with 2,6-dipyridin-2-ylpyridine in acetonitrile under nitrogen, followed by controlled heating (40–60°C) and crystallization. Key parameters include solvent choice (polar aprotic solvents like MeCN), stoichiometric ratios (1:1 Pt:ligand), and reaction duration (2–4 hours). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted ligands or side products. Yield optimization requires inert atmosphere conditions to prevent Pt(II) oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, leveraging high-resolution data to confirm ligand coordination geometry and hydration state .

- Spectroscopy :

- IR spectroscopy : Identifies ligand bonding modes (e.g., Pt–N stretches at ~450–500 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridyl protons resonate at δ 7.5–9.0 ppm in DMSO-d₆).

- ESI-MS : Validates molecular weight and hydration state .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound exhibits hazards (H315: skin irritation; H335: respiratory irritation). Use fume hoods, PPE (gloves, lab coats), and avoid dust inhalation. Waste disposal should follow institutional guidelines for heavy metals. Safety Data Sheets (SDS) recommend emergency eye washing and skin decontamination with water .

Advanced Research Questions

Q. How do reaction kinetics and ligand substitution mechanisms influence isomer formation in platinum(II) complexes?

- Methodological Answer : The cis isomer forms kinetically due to stronger trans-labilizing effects of chloride compared to acetonitrile. Time-resolved NMR or UV-Vis spectroscopy can track substitution rates. For example, in bis(acetonitrile)dichloroplatinum(II), chloride ligands accelerate substitution, favoring cis isomer dominance early in reactions. Computational studies (DFT) further elucidate transition states and activation energies .

Q. What computational strategies model the electronic structure and reactivity of platinum-terpyridine complexes?

- Methodological Answer :

- Density Functional Theory (DFT) : Use relativistic pseudopotentials (e.g., LANL2DZ for Pt) to account for spin-orbit coupling. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. MeCN) on ligand dissociation kinetics.

- TD-DFT : Correlate UV-Vis spectra with electronic transitions (e.g., metal-to-ligand charge transfer) .

Q. How can structural data contradictions between X-ray and spectroscopic results be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray vs. NMR : If crystallography shows a planar ligand but NMR suggests fluxionality, perform variable-temperature NMR to detect dynamic behavior.

- IR vs. DFT : Compare experimental vibrational frequencies with computed spectra to validate bonding assignments.

- Multi-conformational refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.